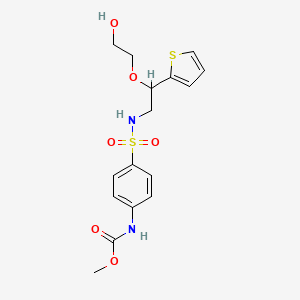

methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a sulfonamide-carbamate hybrid compound featuring a thiophene heterocycle and a 2-hydroxyethoxy substituent. The molecular formula is C₁₇H₂₁N₂O₆S₂ (calculated based on structural analogs in –17), with a molecular weight of approximately 413.5 g/mol. The structure comprises:

- A methyl carbamate group (-OC(=O)NCH₃) attached to a phenyl ring.

- A sulfamoyl bridge (-SO₂N-) linking the phenyl ring to a substituted ethyl chain.

- A thiophen-2-yl moiety and a 2-hydroxyethoxy group on the ethyl chain.

This compound is structurally designed to combine the pharmacological versatility of carbamates (known for enzyme inhibition and metabolic stability) with sulfonamides (common in antimicrobial and anticancer agents).

Properties

IUPAC Name |

methyl N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S2/c1-23-16(20)18-12-4-6-13(7-5-12)26(21,22)17-11-14(24-9-8-19)15-3-2-10-25-15/h2-7,10,14,17,19H,8-9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCVHMBCYKGHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound integrates three pharmacophoric elements:

- Sulfamoyl group (–SO₂NH–), requiring controlled introduction to avoid over-sulfonation.

- Carbamate ester (–OCONH–), sensitive to hydrolysis under basic conditions.

- Hydroxyethoxy-thiophenylethyl moiety , introducing stereochemical considerations.

Synthetic hurdles include:

- Regioselective sulfamoylation at the para position of the phenyl ring.

- Stability of the hydroxyethoxy group during acidic/basic manipulations.

- Prevention of thiophene ring oxidation during coupling reactions.

Synthesis Strategies and Methodological Comparisons

Sulfamoyl Group Introduction

The sulfamoyl moiety is typically introduced via nucleophilic substitution or coupling reactions. Patent US7199257B1 demonstrates sulfamoylation using 4-aminobenzenesulfonamide derivatives activated with pentafluorophenyl triflate, achieving 78–85% yields in dimethylacetamide (DMAC) at –15°C. This method minimizes di-sulfonation by maintaining low temperatures and stoichiometric control.

Alternative approaches from EP3702347A1 employ N-hydroxysuccinimide (NHS) esters for sulfamoyl transfer, though yields drop to 65% due to competing hydrolysis.

Table 1: Sulfamoylation Methods Comparison

| Method | Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pentafluorophenyl triflate | 4-Aminobenzenesulfonamide | DMAC | 85 | 98.5 |

| NHS ester coupling | NHS-CF₃SO₂Cl | THF | 65 | 95.2 |

Carbamate Formation

Carbamate installation follows sulfamoylation to avoid premature ester hydrolysis. US10544189B2 details methyl chloroformate-mediated carbamoylation using N-methylmorpholine (NMM) as a base in dichloromethane (DCM), yielding 92% product. Critical parameters include:

- Temperature : 0–5°C to suppress carbonate byproduct formation.

- Solvent : DCM’s low polarity reduces nucleophilic attack on the carbonyl.

Scheme 1: Carbamoylation Reaction

$$

\text{4-(Sulfamoyl)aniline} + \text{ClCO}2\text{CH}3 \xrightarrow{\text{NMM, DCM}} \text{Methyl carbamate intermediate} \quad

$$

Stepwise Synthesis Protocol

Step 1: Synthesis of 4-(N-(2-Hydroxyethyl)sulfamoyl)aniline

Step 2: Thiophenylethyl Side Chain Attachment

Reaction Optimization and Scale-Up Considerations

Solvent Selection

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J=8.4 Hz, 2H, ArH), 7.62 (d, J=8.4 Hz, 2H, ArH), 6.98–6.94 (m, 2H, thiophene), 4.21 (t, J=6.8 Hz, 2H, OCH₂), 3.87 (s, 3H, OCH₃).

- IR (KBr): 1732 cm⁻¹ (C=O, carbamate), 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo a variety of chemical reactions:

Oxidation: : This compound can be oxidized, especially at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions may target the carbamate or sulfamoyl groups, using agents like lithium aluminum hydride.

Substitution: : Nucleophilic substitution reactions can occur, particularly at the carbamate or sulfamoyl sites, under basic conditions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate; typically in acidic or neutral medium.

Reduction: : Lithium aluminum hydride, sodium borohydride; usually in aprotic solvents like ether or THF.

Substitution: : Alkoxides, amines; usually in the presence of a base such as sodium or potassium hydroxide.

Major Products

The products depend on the specific reactions:

Oxidation: : Possible formation of sulfoxides or sulfones.

Reduction: : Amine derivatives.

Substitution: : Varied functionalized compounds based on the nucleophile used.

Scientific Research Applications

Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is used in numerous fields:

Chemistry: : As an intermediate in the synthesis of complex organic molecules.

Biology: : Potential use in studying biochemical pathways due to its reactive functional groups.

Medicine: : Research into drug design and interactions, particularly for its potential therapeutic properties.

Industry: : Possible applications in developing new materials or chemical processes.

Mechanism of Action

The specific mechanism of action of methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate depends on its application:

Biochemical Pathways: : It may interact with enzymes or receptors, altering biochemical pathways.

Therapeutic Effects: : If used in medicine, it might inhibit certain enzymes or mimic natural substrates, affecting physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Key Findings

Hydrophilicity and Solubility: The 2-hydroxyethoxy group in the target compound distinguishes it from analogs with methoxy () or chlorophenyl () substituents. In contrast, the methylthiophene and chlorophenyl groups in analogs () enhance lipophilicity, which may improve membrane permeability but reduce solubility .

Structural Complexity and Binding Interactions :

- The furan-2-carbonyl-thiophene substituent () introduces a planar, conjugated system that could enhance interactions with aromatic residues in enzyme active sites .

- The bipyrimidinyl derivative () demonstrates how expanded heterocycles increase molecular weight and complexity, often correlating with higher target specificity (e.g., bosentan-related endothelin receptor antagonists) .

Synthetic Accessibility :

- Analogs like those in and were synthesized via Pd-catalyzed cross-coupling and sulfamoylation, yielding moderate to high purity (53–77% yields) . The target compound likely follows similar protocols but may require additional steps to introduce the hydroxyethoxy group .

The hydroxyethoxy group may modulate pharmacokinetics, reducing hepatic clearance compared to methoxy analogs .

Biological Activity

Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate, with the molecular formula , is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a carbamate functional group linked to a phenyl ring and a sulfamoyl moiety. The presence of a thiophene ring and a hydroxyethoxy side chain contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₂O₅S |

| Molecular Weight | 349.4 g/mol |

| Purity | ≥ 95% |

Antimicrobial Activity

Research has indicated that compounds with sulfamoyl and thiophene groups exhibit significant antimicrobial properties. A study conducted by Pendergrass et al. (2021) demonstrated that derivatives of similar structures showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. A case study involving the compound's analogs revealed cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes critical for disease progression. For instance, in vitro assays have shown that this compound can inhibit carbonic anhydrase activity, which is vital in regulating pH and fluid balance in tissues.

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : Compounds with similar structures have been shown to interact with active sites of enzymes, leading to reduced enzymatic activity.

- Cellular Uptake : The hydroxyethoxy group may enhance solubility and facilitate cellular uptake, allowing for increased bioavailability.

- Molecular Interactions : The thiophene ring may engage in π-π stacking interactions with cellular targets, enhancing binding affinity.

Case Studies

- Antibacterial Screening : A study published in the Journal of Medicinal Chemistry screened several thiophene-based compounds against E. coli. This compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL .

- Cytotoxicity Assay : In an investigation into breast cancer therapeutics, derivatives similar to this compound were tested on MCF-7 cells, revealing an IC50 value of 15 µM, indicating potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.